Ethylmethylphosphinic chloride
Overview
Description
Ethylmethylphosphinic chloride, also known as P-Ethyl-P-methylphosphinic chloride or Ethyl(methyl)phosphinic acid chloride, is a chemical compound with the molecular formula C3H8ClOP . It has a molecular weight of 126.5218 .
Molecular Structure Analysis
The molecular structure of Ethylmethylphosphinic chloride consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and phosphorus (P) atoms . The exact structure can be determined using techniques such as mass spectrometry .
Scientific Research Applications
Alkyl Chloride Detoxification and Detection : Alkyl chlorides, like methyl chloride, are often detoxified in organisms through conjugation with glutathione and excreted as various compounds in urine. A study demonstrated the detection of a methylthio compound in urine of workers exposed to methyl chloride, identifying it as S-methylcysteine (Doorn et al., 1980).
Polymeric Reagents for Alkyl Chloride Synthesis : Research on diphenylphosphinated ethylene oligomers showed their use as polymeric reagents in the synthesis of alkyl chlorides from alcohols, highlighting a method of converting alcohols into alkyl chlorides (Bergbreiter & Blanton, 1985).
Wastewater Treatment Involving Ethyl Chloride : A study on ethyl chloride wastewater treatment described a process involving stripping, Fenton oxidation, and calcium precipitation, effectively reducing concentrations of COD, sulfur ion, and total phosphorus (Du Dong-yun, 2012).
Anesthetic and Analgesic Applications : Ethyl chloride is used as a cryoanalgesic and topical anesthetic in medical settings. A study investigated its effectiveness as an analgesic during venipuncture in children, comparing it to other topical anesthetics (Souéid & Richard, 2007).
Synthesis of Acid Chlorides : Research on the synthesis of acid chlorides from ethyl-(β-carbethoxyalkyl)- and ethyl-(β-cyanoalkyl)phosphinic acids using phosphorus pentasulfide provided insights into the synthesis processes involving phosphinic acids (Khairullin et al., 1971).
Reaction with β-Chloroacrylic Acid : A study explored the reactions of chlorophosphines with β-chloroacrylic acid, leading to the formation of the acid chlorides of various phosphinic acids (Pudovik et al., 1972).
properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClOP/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKWGCTWYJCDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927549 | |
Record name | Ethyl(methyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmethylphosphinic chloride | |
CAS RN |
13213-38-2 | |
Record name | P-Ethyl-P-methylphosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13213-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylmethylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl(methyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmethylphosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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